![molecular formula C13H21NO5 B2403400 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2260936-11-4](/img/structure/B2403400.png)

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

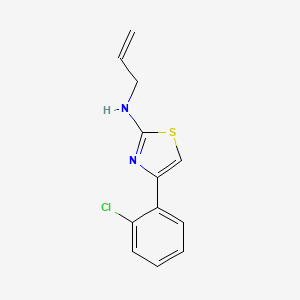

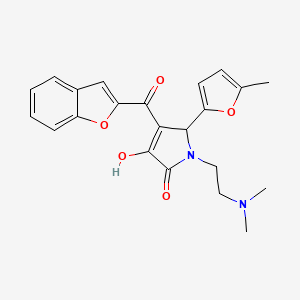

The compound is a complex organic molecule with multiple functional groups, including a carbonyl group, an amino group, and a carboxylic acid group. It also contains a bicyclic heptane structure, which is a common motif in many natural products .

Molecular Structure Analysis

The molecule contains a 2-oxabicyclo[2.2.1]heptane structure, which is a seven-membered ring with one oxygen atom and two carbon atoms forming a bridge . This bicyclic structure is a core component of many biologically active products .Scientific Research Applications

Synthesis and Transformation

The compound has been utilized in the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, demonstrating its utility as a building block in organic synthesis (Wang et al., 2001).

It has been involved in the preparation of chiral interphenylene 7-oxabicyclo[2.2.1]heptane semicarbazones, which were evaluated for thromboxane antagonistic activity, showing its potential in medicinal chemistry (Misra et al., 1991).

Chiral Building Blocks

Research has demonstrated its application in asymmetric synthesis, like in the creation of bicyclic amino acid derivatives, highlighting its importance in stereochemistry (Waldmann & Braun, 1991).

It has been used in stereospecific synthesis of complex organic structures, such as t,t-1,2,3-trisubstituted cyclopentanes and angularly disubstituted t-hydrindanols, demonstrating its versatility in organic synthesis (Imagawa et al., 1981).

Anticancer Research

- It has been utilized in the synthesis of new Norcantharidin Analogs with potential anticancer activity, showing its relevance in the development of novel therapeutic agents (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Microwave-Assisted Synthesis

- Its derivatives have been synthesized using microwave-assisted conditions, indicating advancements in synthesis methodologies (Onogi, Higashibayashi & Sakurai, 2012).

Environmental and Health Studies

- It has been studied in environmental and health contexts, like its classification in carcinogenic risks to humans, signifying its relevance in safety and regulatory aspects (IARC Monographs, 1999).

Properties

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13-5-4-12(6-13,8-18-13)9(15)16/h4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJBRCAZJGKOGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)

![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)